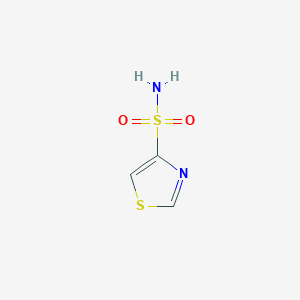

4-Thiazolesulfonamide

Vue d'ensemble

Description

4-Thiazolesulfonamide is a useful research compound. Its molecular formula is C3H4N2O2S2 and its molecular weight is 164.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

4-Thiazolesulfonamide : Applications de la recherche scientifique

Inhibition de la réductase d'aldose (ALR2) : Les dérivés de la this compound ont été explorés pour leur potentiel d'inhibition de l'ALR2, une enzyme qui joue un rôle dans la progression des cataractes associées au diabète. De nouveaux hybrides thiazole-sulfonamide sont en cours de développement en tant qu'inhibiteurs puissants pour réduire le risque de cataracte chez les patients diabétiques .

Inhibition de l'anhydrase carbonique : Ce composé a montré une forte activité inhibitrice contre l'anhydrase carbonique humaine II (h CA II) et IX (h CA IX), des enzymes impliquées dans divers processus physiologiques et pathologiques. Des dérivés spécifiques de la this compound ont démontré une activité inhibitrice nanomolaire faible, indiquant des applications thérapeutiques potentielles .

Conception et développement de médicaments : Les caractéristiques structurales de la this compound en font un échafaudage précieux pour la conception de médicaments. Ses dérivés sont synthétisés et analysés par des études de docking moléculaire pour prédire leurs interactions avec les enzymes cibles, contribuant au développement de nouveaux médicaments .

Études de chimie computationnelle : Des études de théorie de la fonctionnelle de la densité (DFT) sont menées sur des analogues de sulfonamide portant du thiazole pour optimiser leurs géométries et leurs paramètres électroniques. Ces analyses computationnelles sont cruciales pour comprendre les propriétés moléculaires et améliorer l'efficacité des produits pharmaceutiques potentiels .

Mécanisme D'action

Target of Action

The primary target of 4-Thiazolesulfonamide is Aldose Reductase (ALR2) . ALR2 is an enzyme that plays a vital role in the polyol pathway, responsible for catalyzing the transformation of glucose into sorbitol . Inhibitors of ALR2 have been found to be effective in reducing the progression of diabetes-associated cataracts .

Mode of Action

This compound acts as a potent inhibitor of ALR2 . It interacts with ALR2, significantly inhibiting its level in the rat lenses homogenate . This interaction results in a reduction in the conversion of glucose to sorbitol, thereby disrupting the polyol pathway .

Biochemical Pathways

The compound primarily affects the polyol pathway . Normally, the activation of the polyol pathway increases the concentration of glucose via ALR2, which is later converted to sorbitol and deposited in lens tissues . This deposition alters the osmotic balance and induces the formation of cataracts due to increased sodium concentration and reduced potassium and glutathione levels . By inhibiting ALR2, this compound stops the activation of the polyol pathway, significantly reducing the burden of diabetic cataracts .

Pharmacokinetics

The compound’s effectiveness in inhibiting alr2 and reducing the progression of diabetic cataracts suggests that it has suitable adme (absorption, distribution, metabolism, and excretion) properties that allow it to reach its target and exert its effects .

Result of Action

The action of this compound results in a significant reduction in the expression of ALR2 in rat lenses . This leads to an improvement in the insulin level and body weight of the experimental animal, along with a reduction in glucose output . These molecular and cellular effects contribute to the compound’s ability to reduce the progression of diabetes-associated cataracts .

Analyse Biochimique

Biochemical Properties

4-Thiazolesulfonamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme aldose reductase, which is involved in the polyol pathway. This compound acts as an inhibitor of aldose reductase, thereby preventing the conversion of glucose to sorbitol. This inhibition is significant in reducing the progression of diabetic complications such as cataracts . Additionally, this compound has been shown to interact with other enzymes and proteins, including those involved in antimicrobial and anticancer pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In diabetic models, it has been observed to reduce the formation of cataracts by inhibiting aldose reductase activity in lens cells . Furthermore, this compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting the growth of various bacterial strains . In cancer cells, it has shown potential in inhibiting cell proliferation and inducing apoptosis, thereby reducing tumor growth . These effects are mediated through alterations in cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of aldose reductase, inhibiting its enzymatic activity and preventing the accumulation of sorbitol in cells . This binding interaction is facilitated by the thiazole and sulfonamide groups, which form hydrogen bonds and hydrophobic interactions with the enzyme. Additionally, this compound has been shown to inhibit other enzymes involved in bacterial cell wall synthesis and cancer cell proliferation . These inhibitory effects result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under physiological conditions, with minimal degradation over time . Long-term studies have shown that this compound maintains its inhibitory effects on aldose reductase and other target enzymes, leading to sustained reductions in diabetic complications and bacterial growth . Prolonged exposure to high concentrations of this compound may result in cellular toxicity and adverse effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits aldose reductase activity and reduces the progression of diabetic complications without significant toxicity . At high doses, this compound may exhibit toxic effects, including liver and kidney damage . In antimicrobial studies, the compound has shown dose-dependent inhibition of bacterial growth, with higher doses resulting in more pronounced antimicrobial effects . Similarly, in cancer models, higher doses of this compound have been associated with increased inhibition of tumor growth and induction of apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as aldose reductase. By inhibiting aldose reductase, the compound prevents the conversion of glucose to sorbitol, thereby reducing the flux through the polyol pathway . This inhibition has downstream effects on other metabolic pathways, including those involved in oxidative stress and inflammation. Additionally, this compound may interact with other metabolic enzymes, influencing metabolite levels and cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and enzymes, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes such as aldose reductase . Additionally, this compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, thereby enhancing its therapeutic potential .

Propriétés

IUPAC Name |

1,3-thiazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2S2/c4-9(6,7)3-1-8-2-5-3/h1-2H,(H2,4,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWMGEAHQMJNQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567885 | |

| Record name | 1,3-Thiazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89501-97-3 | |

| Record name | 1,3-Thiazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene](/img/structure/B1627988.png)

![3-Bromo-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1627989.png)

![3,5-Diphenylbenzo[c]isoxazole](/img/structure/B1627993.png)

![5H-Dinaphtho[2,3-a:2',3'-i]carbazole-5,10,15,17(16H)-tetrone](/img/structure/B1628002.png)

![Benzo[c]phenanthrene-5,6-dione](/img/structure/B1628003.png)

![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide](/img/structure/B1628007.png)